molecular formula C10H14N2OS B182027 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 38201-62-6

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B182027
CAS No.: 38201-62-6
M. Wt: 210.3 g/mol
InChI Key: GZPPSXCHBNAOKH-UHFFFAOYSA-N
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Description

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound with the molecular formula C10H14N2OS It is a derivative of benzothiophene, a sulfur-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with methylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the N-methyl group, which can affect its biological activity and chemical reactivity.

    2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile:

Uniqueness

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of both an amino group and an N-methyl carboxamide group, which can influence its interaction with biological targets and its chemical reactivity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-12-10(13)8-6-4-2-3-5-7(6)14-9(8)11/h2-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPPSXCHBNAOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394728
Record name 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38201-62-6
Record name 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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